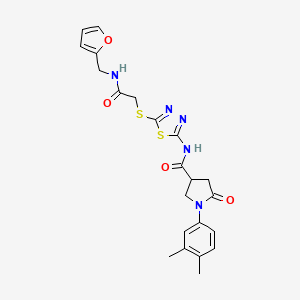![molecular formula C19H14F3N5O2 B2443777 3-(1H-1,2,3,4-Tetrazol-1-yl)-N-{4-[3-(Trifluormethyl)phenoxy]but-2-in-1-yl}benzamid CAS No. 1421507-50-7](/img/structure/B2443777.png)
3-(1H-1,2,3,4-Tetrazol-1-yl)-N-{4-[3-(Trifluormethyl)phenoxy]but-2-in-1-yl}benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is a complex organic compound that features a tetrazole ring, a trifluoromethyl group, and a benzamide moiety
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the tetrazole ring through a click chemistry reaction, which involves the cycloaddition of azides and alkynes. The trifluoromethyl group can be introduced via nucleophilic substitution reactions, and the benzamide moiety is typically formed through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzamide moiety can interact with various proteins and enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-1,2,3,4-tetrazol-1-yl)phenoxyacetic acid: This compound shares the tetrazole ring and phenoxy group but lacks the trifluoromethyl and benzamide moieties.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: This compound features a tetrazole ring and a triazole ring, making it structurally similar but with different functional groups.
Uniqueness
3-(1H-1,2,3,4-tetrazol-1-yl)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}benzamide is unique due to its combination of a tetrazole ring, a trifluoromethyl group, and a benzamide moiety. This unique structure imparts specific properties, such as high thermal stability, resistance to degradation, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-(tetrazol-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)15-6-4-8-17(12-15)29-10-2-1-9-23-18(28)14-5-3-7-16(11-14)27-13-24-25-26-27/h3-8,11-13H,9-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVTLPODFNFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2443699.png)


![1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one](/img/structure/B2443703.png)
![[(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine;hydrochloride](/img/structure/B2443705.png)

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2443707.png)
![5-[1-(dimethylamino)propyl]-4-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2443708.png)




